A Technical Guide to Venlafaxine-d6 N-Oxide: Synthesis, Properties, and Bioanalytical Applications
A Technical Guide to Venlafaxine-d6 N-Oxide: Synthesis, Properties, and Bioanalytical Applications
Abstract
This technical guide provides a comprehensive overview of Venlafaxine-d6 N-Oxide, a key analytical standard for research in drug metabolism and pharmacokinetics. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism, forming several derivatives, including its N-oxide. Understanding the disposition of these metabolites is critical for comprehensive pharmacokinetic profiling. This document details the chemical structure, physicochemical properties, and synthesis of Venlafaxine-d6 N-Oxide. Its principal application as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is thoroughly examined. We present a robust, step-by-step analytical protocol, underpinned by the scientific rationale for each methodological choice, to empower researchers in drug development and clinical diagnostics to achieve accurate and reproducible quantification of Venlafaxine N-Oxide in complex biological matrices.
Introduction: The Metabolic Landscape of Venlafaxine
Venlafaxine is a cornerstone therapeutic agent for major depressive disorder, anxiety, and related conditions.[1] Structurally a phenylethylamine derivative, it exists as a racemic mixture of R(-) and S(+) enantiomers.[2] Its therapeutic effect is mediated by inhibiting the reuptake of serotonin and norepinephrine, and to a lesser extent, dopamine.[3] Upon administration, venlafaxine is subject to extensive first-pass metabolism in the liver, with only about 1-10% of the parent drug excreted unchanged in urine.[3][4]
The metabolic fate of venlafaxine is primarily governed by the cytochrome P450 (CYP) enzyme system. The major pathways include:
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O-Demethylation: This is the principal metabolic route, mediated predominantly by the polymorphic enzyme CYP2D6.[5] It produces the major active metabolite, O-desmethylvenlafaxine (ODV), which possesses a pharmacological profile similar to the parent compound.[2]
-
N-Demethylation: A minor pathway catalyzed by CYP3A4 and CYP2C19, leading to the less active metabolite N-desmethylvenlafaxine (NDV).[3][4]
-
N-Oxidation: The formation of Venlafaxine N-Oxide is another recognized metabolic transformation.[6][7] While often considered a minor pathway in vivo compared to O-demethylation, the N-oxide is a significant transformation product that can also be formed during environmental degradation processes, such as the ozonation of wastewater, making its detection relevant in both clinical and environmental sciences.[8]
A thorough understanding of these pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and conducting comprehensive safety assessments. This necessitates the use of precise analytical tools to quantify each metabolite.
Caption: Primary metabolic pathways of Venlafaxine.
In-Depth Profile of Venlafaxine-d6 N-Oxide
Chemical Structure and Identity
Venlafaxine-d6 N-Oxide is the deuterated analog of the Venlafaxine N-Oxide metabolite. The six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic substitution increases the nominal mass by 6 Daltons, a critical feature for its use in mass spectrometry, without significantly altering its chemical or chromatographic properties.
Caption: Key functional groups of Venlafaxine-d6 N-Oxide.
Physicochemical Properties
The fundamental properties of Venlafaxine-d6 N-Oxide are summarized below. These data are essential for method development, including the selection of appropriate solvents and storage conditions.
| Property | Value | Reference |
| Chemical Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-di(trideuteriomethyl)ethanamine oxide | [6][9] |
| Molecular Formula | C₁₇H₂₁D₆NO₃ | [10] |
| Molecular Weight | ~299.44 g/mol | [10][11] |
| Monoisotopic Mass | 299.2368 Da | N/A |
| CAS Number | Not Assigned (1094598-37-4 for non-labeled) | [6] |
| SMILES | C([2H])([2H])([2H])([O-])C([2H])([2H])[2H] | [6][9] |
| Appearance | Typically a white to off-white solid | [12] |
Synthesis and Rationale for Isotopic Labeling
The synthesis of Venlafaxine N-Oxide is achieved through the direct oxidation of the tertiary amine of the parent venlafaxine molecule.[13][14] A common and efficient laboratory-scale method involves using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a suitable organic solvent like dichloromethane (DCM) at controlled, cool temperatures.
For the deuterated analog, the synthesis begins with Venlafaxine-d6. The six deuterium atoms are incorporated into the N,N-dimethyl groups during the synthesis of the parent molecule, often by using deuterated formaldehyde and formic acid in the final methylation step.[15][16] The subsequent oxidation of Venlafaxine-d6 yields the desired Venlafaxine-d6 N-Oxide.
Causality Behind Isotopic Labeling: The choice of deuterium is strategic. It is a stable (non-radioactive) isotope that imparts a significant and predictable mass shift. This mass difference allows a mass spectrometer to easily distinguish between the endogenous analyte (Venlafaxine N-Oxide) and the spiked internal standard (Venlafaxine-d6 N-Oxide), while their near-identical chemical structures ensure they behave almost identically during sample extraction and chromatographic separation.
The Role of Venlafaxine-d6 N-Oxide in Bioanalysis
The gold standard for quantifying small molecules in complex biological samples is LC-MS/MS. The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS) to correct for variability.
The Principle of the Stable Isotope-Labeled Internal Standard (SIL-IS)
An ideal internal standard should be a compound that is not naturally present in the sample, behaves identically to the analyte during the entire analytical process, but is clearly distinguishable by the detector. A SIL-IS, like Venlafaxine-d6 N-Oxide, is the closest possible approximation to this ideal.
Expert Insight: Why is a SIL-IS superior to a structural analog? A structural analog may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies, particularly in the presence of complex biological matrices. These differences can lead to inaccurate quantification. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to superior precision and accuracy in the final concentration measurement.
Caption: Bioanalytical workflow using a SIL-internal standard.
Validated Bioanalytical Protocol: Quantification of Venlafaxine N-Oxide
This section outlines a robust and self-validating protocol for the quantification of Venlafaxine N-Oxide in human plasma using Venlafaxine-d6 N-Oxide as the internal standard.
Objective
To accurately and precisely determine the concentration of Venlafaxine N-Oxide in human plasma samples over a defined calibration range.
Materials
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Analytes: Venlafaxine N-Oxide, Venlafaxine-d6 N-Oxide
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Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid, Deionized Water
-
Matrix: Drug-free human plasma
-
Equipment: UPLC system coupled to a triple quadrupole mass spectrometer, solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange), sample concentrator.
Stock and Working Solutions
-
Primary Stocks (1 mg/mL): Accurately weigh and dissolve Venlafaxine N-Oxide and Venlafaxine-d6 N-Oxide in methanol to create individual 1 mg/mL stock solutions.
-
Working Standards: Serially dilute the Venlafaxine N-Oxide stock solution with 50:50 Methanol:Water to prepare working standards for the calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the Venlafaxine-d6 N-Oxide primary stock to a final concentration of 50 ng/mL. This concentration is chosen to provide a stable and robust signal across the assay range.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for high recovery and sample cleanup, which is critical for minimizing matrix effects.
-
Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Spike: Add 10 µL of the 50 ng/mL IS working solution to all tubes except for "double blank" samples. Vortex briefly.
-
Pre-treat: Add 200 µL of 2% formic acid in water to each tube. Vortex to mix. This step lyses cells and ensures the analyte is in the correct protonated state for binding to the SPE sorbent.
-
Condition SPE Plate: Condition the wells of a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of deionized water.
-
Load: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Wash: Wash the plate sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. These washes remove salts, proteins, and phospholipids.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile with 0.1% formic acid).
UPLC-MS/MS Conditions
The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting |
| UPLC Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 0.5 min, return to initial |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Mass Spectrometry (MRM Transitions):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Venlafaxine N-Oxide | 294.2 | 58.1 | 25 |
| Venlafaxine-d6 N-Oxide (IS) | 300.2 | 64.1 | 25 |
Rationale for MRM Transitions: The precursor ion represents the protonated molecule [M+H]⁺. The product ions (e.g., 58.1 for the dimethylamine fragment and 64.1 for its deuterated counterpart) are chosen for their specificity and signal intensity after collision-induced dissociation, ensuring a highly selective and sensitive assay.
Conclusion
Venlafaxine-d6 N-Oxide is an indispensable tool for the modern bioanalytical scientist engaged in drug metabolism research. Its design as a stable isotope-labeled internal standard directly addresses the challenges of quantitative analysis in complex matrices. By mimicking the behavior of the endogenous Venlafaxine N-Oxide metabolite, it enables robust correction for experimental variability, thereby ensuring the highest standards of accuracy and precision in LC-MS/MS assays. The methodologies and scientific principles detailed in this guide provide a framework for researchers to confidently implement this critical reagent in pharmacokinetic, toxicokinetic, and clinical studies, ultimately contributing to a more complete understanding of venlafaxine's disposition and effect.
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